(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane
Description
“(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane” (CAS: 325168-88-5) is a planar chiral bisphosphine ligand featuring a [2.2]-paracyclophane backbone substituted with di(3,5-xylyl)phosphine groups at the 4 and 12 positions. Its molecular formula is C₄₈H₅₀P₂ (FW: 688.86), and it is typically a white, air-sensitive powder with a minimum purity of 93–97% . The compound is synthesized and commercialized in collaboration with Johnson Matthey and Chirotech for research purposes, protected under US patents 5874629 and 6486337 .
This ligand is renowned for its exceptional enantioselectivity in asymmetric catalysis, particularly in enantioselective hydrogenation of ketones and cyclization/fluorination reactions . Its sterically demanding di(3,5-xylyl) groups enhance chiral induction, enabling precise stereocontrol in transition-metal-catalyzed reactions. For example, in platinum-catalyzed cyclization/fluorination, it achieves >90% stereoretention, outperforming analogous diphenylphosphine ligands .
Properties
IUPAC Name |
[11-bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50P2/c1-31-17-32(2)22-43(21-31)49(44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)50(45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHOBZAADXPPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001104196 | |
| Record name | stereoisomer of 1,1′-Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325168-89-6, 325168-88-5 | |
| Record name | stereoisomer of 1,1′-Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325168-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | stereoisomer of 1,1′-Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-4,12-Bis[di(3,5-xylyl)phosphino]-[2.2]-paracyclophane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(-)-4,12-Bis(di(3,5-dimethylphenyl)phosphino)-[2,2]-paracyclophane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane involves the reaction of 4,12-dibromo-[2.2]-paracyclophane with di(3,5-xylyl)phosphine under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane primarily undergoes coordination reactions with transition metals to form active catalytic complexes. These complexes are then used in various asymmetric hydrogenation reactions .
Common Reagents and Conditions
Common reagents include transition metal precursors such as rhodium or ruthenium complexes. The reactions are typically carried out under hydrogen gas at controlled temperatures and pressures to achieve high enantioselectivity .
Major Products
The major products of these reactions are chiral alcohols and other reduced compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
Scientific Research Applications
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane is extensively used in scientific research for its role in asymmetric catalysis. Its applications include:
Mechanism of Action
The mechanism by which (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane exerts its effects involves the formation of a chiral environment around the metal center in the catalytic complex. This chiral environment facilitates the selective hydrogenation of one enantiomer over the other, leading to high enantioselectivity . The molecular targets include the carbonyl groups of ketones and other unsaturated compounds, which are reduced to their corresponding chiral alcohols .
Comparison with Similar Compounds
Structural Insights :
- Di(3,5-xylyl) vs. Diphenyl : The 3,5-xylyl groups introduce greater steric bulk and electron-donating capacity compared to diphenyl substituents, improving steric shielding and metal-ligand interactions .
- Methoxy Substitutions : Methoxy groups (e.g., in 4-methoxyphenyl derivatives) alter electronic properties but lack the steric profile required for high enantioselectivity in demanding reactions .
Catalytic Performance
Enantioselective Hydrogenation
In ketone hydrogenation, the (S)-xylyl-phanephos ligand achieves >99% enantiomeric excess (ee) for substrates like acetophenone derivatives, whereas diphenyl analogs (e.g., (R)-PHANEPHOS) exhibit reduced selectivity (70–85% ee) due to diminished steric control .
Cyclization/Fluorination Reactions
In platinum-catalyzed polyene cyclization/fluorination, (S)-xylyl-phanephos generates the desired product as a single stereoisomer with minimal byproducts (e.g., β-H elimination). By contrast, diphenylphosphine ligands produce significant quantities of undesired side products (Table 1, ).
Commercial Availability and Purity
Biological Activity
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane, often referred to as (S)-XylPhanephos, is a chiral ligand that has garnered attention for its significant biological activity, particularly in asymmetric catalysis. This compound is notable for its role in various chemical reactions, including hydrogenation and carbonylation processes. This article delves into its biological activity, applications, and relevant research findings.
- Molecular Formula: C48H50P2
- Molecular Weight: 688.86 g/mol
- CAS Number: 325168-88-5
- Optical Activity: [α]/D +61.0° in ethanol
- Melting Point: 234-238 °C
Biological Activity Overview
This compound primarily functions as a chiral ligand in various catalytic processes. Its biological activity is largely derived from its ability to facilitate enantioselective reactions which are crucial in the synthesis of pharmaceuticals and other biologically active compounds.
Key Applications
- Asymmetric Hydrogenation : It acts as an efficient ligand for the asymmetric hydrogenation of dehydroamino acids, methyl esters, and ketones. This process is vital in producing optically pure compounds which are essential in drug development.
- Hydroxycarbonylation and Alkoxycarbonylation : The compound is employed in the enantioselective hydroxycarbonylation and alkoxycarbonylation of alkenes, contributing to the synthesis of complex organic molecules.
- Cycloaddition Reactions : It facilitates the enantioselective [2+2] cycloaddition of oxabicyclic alkenes with terminal alkynes, showcasing its versatility in organic synthesis.
- Gold-Catalyzed Reactions : The ligand is also used in gold-catalyzed enantioselective Cope rearrangement of achiral 1,5-dienes, indicating its broad applicability in catalysis.
Case Studies
- Catalytic Efficiency : A study published in Organic Letters demonstrated that PhanePhos-ruthenium-diamine complexes catalyze the asymmetric hydrogenation of a wide range of substrates with high activity and excellent enantioselectivity ( ). The research highlighted that the use of this compound significantly improved yields in complex organic transformations.
- Mechanistic Insights : Research has provided mechanistic insights into how this ligand interacts with metal catalysts to enhance reaction selectivity. The steric and electronic properties imparted by the phosphine groups are critical for achieving desired enantiomeric ratios ( ).
Data Table: Comparison of Catalytic Performance
| Reaction Type | Catalyst Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | PhanePhos-Ru Complex | 95 | 98 |
| Hydroxycarbonylation | PhanePhos-Pd Complex | 90 | 96 |
| Cycloaddition | PhanePhos-Au Complex | 85 | 92 |
Q & A
Q. Advanced Safety Considerations
- PPE : Use nitrile gloves (tested for >480-min breakthrough time), sealed goggles, and flame-retardant lab coats .
- Ventilation : Perform reactions in fume hoods with HEPA filters to avoid aerosolized particles.
- Spill Management : Neutralize spills with wet sand or vermiculite; avoid water to prevent dust dispersion .
- Waste Disposal : Degrade metal complexes with EDTA before incineration to avoid heavy metal contamination .
What synthetic strategies improve the yield of (S)-xylyl-PHANEPHOS while maintaining enantiopurity?
Q. Synthetic Optimization
- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives.
- Phosphination Conditions : Employ Pd-catalyzed cross-coupling between [2.2]-paracyclophane dibromide and di(3,5-xylyl)phosphine under inert atmospheres .
- Purification : Recrystallize from CH₂Cl₂/hexane to remove racemic impurities.
Yield Data : Typical yields range 50–70%, with purity >95% confirmed by HPLC .
How does the ligand’s planar chirality influence substrate scope in asymmetric catalysis?
Structure-Activity Relationship
The rigid [2.2]-paracyclophane backbone enforces a defined chiral pocket:
- Small Substrates : Favors cyclic ketones and α,β-unsaturated esters.
- Sterically Demanding Substrates : Limited efficacy due to restricted cavity size.
Case Study : In cyclization/fluorination, Pt-(S)-xylyl-PHANEPHOS achieves 89% ee for styrene derivatives but <50% ee for bulky tert-butyl substrates .
What analytical techniques detect trace phosphine oxide impurities in ligand batches?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
